N-(1,3-苯并噻唑-2-基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

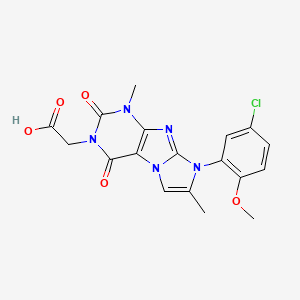

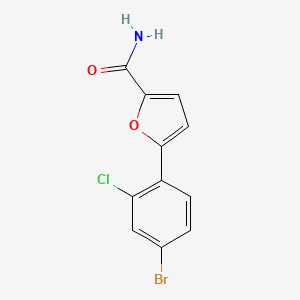

“N-(1,3-Benzothiazol-2-YL)-1-naphthamide” is a chemical compound that belongs to the class of benzamide derivatives . It’s a part of the benzothiazole family, which is a privileged bicyclic ring system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

The synthesis of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” can be carried out by both conventional heating and by microwave irradiation . The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” involves a benzene ring fused to a thiazole ring . The benzothiazol and imidazol rings are β planar with the dihedral angle being 6.37(8) ̊ between them .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They have been studied extensively for their larvicidal and adulticidal activities against Aedes aeaegypti .科学研究应用

Anti-Tubercular Compounds

Benzothiazole based compounds, including N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory activity against M. tuberculosis, with some derivatives demonstrating better inhibition potency than standard reference drugs .

Antibacterial Agents

N-(1,3-benzothiazol-2-yl)arylamide derivatives have been synthesized and evaluated for their antibacterial properties . Some of these compounds have shown promising activity against Staphylococcus aureus, with MIC values in the range of 19.7–24.2 μM .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . These compounds can bind to metal ions, facilitating their removal from various matrices .

Optical Materials

Compounds containing the benzothiazole moiety have been studied for their potential use as optical materials . These compounds can exhibit unique optical properties, making them suitable for various applications in optoelectronics .

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . These compounds can inhibit the activity of fibroblast growth factors, which play crucial roles in cell proliferation and differentiation .

Autotaxin Inhibitors

Benzothiazole derivatives have been investigated for their potential use as autotaxin inhibitors . Autotaxin is an enzyme that plays a key role in the synthesis of lysophosphatidic acid, a bioactive lipid involved in various physiological and pathological processes .

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been studied for their potential use as inhibitors of the Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases .

Inhibitors of Cytosolic Phospholipase A2α

Benzothiazole derivatives have been investigated for their potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a key role in the production of eicosanoids, bioactive lipids that are involved in various physiological and pathological processes .

未来方向

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

作用机制

Target of Action

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a benzothiazole derivative, which has been shown to exhibit a variety of biological activitiesBenzothiazole derivatives have been reported to inhibit a variety of targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives can interact with their targets and inhibit their function, leading to various downstream effects .

Biochemical Pathways

The inhibition of the aforementioned targets by benzothiazole derivatives can affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

It has been reported that n-benzothiazol-2-yl-amides have shown favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine a2a receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-11H,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQDINPOEPAMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

CAS RN |

361183-58-6 |

Source

|

| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)